BenchChemオンラインストアへようこそ!

Montelukast sulfoxide

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Montelukast sulfoxide (CAS 1152185-58-4), the primary CYP3A4-mediated metabolite and EP-specified degradation impurity, is the only impurity exceeding ICH qualification thresholds in commercial montelukast products. Its unique dual chromatographic peaks, recognized in the USP monograph, mandate use of a certified reference standard for accurate ANDA method validation. With an IC50 of 9.33 µM against CYP3A4, it also serves as a quantitative probe for drug-drug interaction studies. Procure this ≥98% pure diastereomeric mixture to ensure regulatory compliance and avoid costly method failures.

Molecular Formula C35H36ClNO4S
Molecular Weight 602.2 g/mol
CAS No. 1152185-58-4
Cat. No. B3060910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast sulfoxide
CAS1152185-58-4
Molecular FormulaC35H36ClNO4S
Molecular Weight602.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-,42?/m1/s1
InChIKeyQFTNWCBEAVHLQA-XNHCCDLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast Sulfoxide (CAS 1152185-58-4) in Pharmaceutical Impurity Analysis and Reference Standard Procurement


Montelukast sulfoxide (CAS 1152185-58-4), also designated as Montelukast EP Impurity C, is the primary sulfoxide metabolite and a specified degradation product of the leukotriene receptor antagonist Montelukast [1]. This compound exists as a mixture of diastereomers due to the presence of a chiral sulfur atom and is formed via cytochrome P450 (CYP3A4)-mediated oxidation of the parent drug [2][3]. It is widely recognized as a critical reference material for analytical method development, validation, and quality control (QC) in the pharmaceutical industry [4].

Why Montelukast Sulfoxide (CAS 1152185-58-4) Cannot Be Substituted by Other Montelukast-Related Compounds in Critical Applications


Generic substitution of Montelukast sulfoxide with other in-class compounds is not scientifically valid due to its unique position as a specific process-related impurity and primary metabolite with distinct analytical and toxicological properties [1]. Unlike structurally similar impurities such as the cis-isomer, Michael adducts, or methylketone, Montelukast sulfoxide exhibits a unique impurity prevalence profile in commercial drug products, a distinct genotoxicity and cytotoxicity signature, and a specific metabolic origin linked to CYP3A4 activity [2][3]. Its behavior in separation science also differs fundamentally, as demonstrated by the USP monograph's recognition of two unique peaks for this impurity, a chromatographic feature not observed for other related compounds [4]. These quantifiable differences make substitution impossible for accurate impurity profiling, regulatory compliance, and meaningful toxicological assessment.

Quantitative Differential Evidence for Montelukast Sulfoxide (CAS 1152185-58-4) Against Key Comparators


Prevalence of Montelukast Sulfoxide as the Primary Impurity Exceeding Regulatory Thresholds in Commercial Products

In a quantitative analysis of 20 commercial montelukast drug product batches from 11 different manufacturers, the sulfoxide impurity was the only impurity found to exceed the ICH Q3B(R2) qualification threshold [1]. Specifically, while other impurities like the cis-isomer, Michael adducts, and methylketone were also detected, their levels remained below the qualification limit in all batches tested. The sulfoxide impurity, however, exceeded the qualification limit in pediatric tablets from 2 companies and in adult tablets from 7 companies, with quantified levels reaching up to 3.6% in some batches (compared to a specification limit of ≤2.0% for drug S-oxide) [2][3]. This demonstrates that Montelukast sulfoxide is not just one of many impurities but the primary and most critical one from a regulatory and quality control standpoint.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Genotoxicity and Cytotoxicity Profile of Montelukast Sulfoxide Versus Regulatory Risk Classification

A dedicated genotoxicological assessment was performed on Montelukast sulfoxide due to its high prevalence in drug products and lack of prior safety data [1]. This assessment included in silico mutagenicity prediction (Leadscope and ToxTree) and in vitro bacterial gene mutation (Ames MPF Penta I assay) and chromosomal aberration tests with and without metabolic activation [2]. The results conclusively showed that Montelukast sulfoxide was nonmutagenic in both in silico models and the Ames assay [3]. However, it exhibited dose-dependent cytotoxicity in human peripheral lymphocytes, although it was found to be nongenotoxic in the chromosomal aberration test [4]. In stark contrast, other impurities were not subjected to this level of dedicated testing due to their lower prevalence [5]. Based on this evidence, the sulfoxide impurity was classified as a nonmutagenic, ordinary impurity, distinct from potentially genotoxic impurities which would require stricter control [6].

Genotoxicity Toxicology Impurity Qualification

Metabolic Origin and Enzyme Specificity of Montelukast Sulfoxide Versus Other Metabolites

The formation of Montelukast sulfoxide is specifically catalyzed by cytochrome P450 3A4 (CYP3A4), a key enzyme in human drug metabolism [1]. This is in direct contrast to other major metabolic pathways of Montelukast: 36-hydroxylation is mediated primarily by CYP2C8 and CYP2C9, methyl-hydroxylation is selective to CYP2C9, and direct glucuronidation is catalyzed exclusively by UGT1A3 [2][3]. Quantitative enzyme kinetics studies in human liver microsomes (HLMs) have shown that CYP3A4 is the principal catalyst for sulfoxidation, with minimal contribution from flavin-containing monooxygenase (FMO) [4]. This differential enzyme specificity means that the sulfoxide metabolite serves as a specific probe for CYP3A4 activity, a feature not shared by the hydroxylated or glucuronidated metabolites [5].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

USP Monograph Specification and Unique Chromatographic Behavior of Montelukast Sulfoxide

The United States Pharmacopeia (USP) monograph for Montelukast Sodium has been proposed for revision to specifically address the unique chromatographic behavior of the sulfoxide impurity [1]. The proposed update to Table 2 acknowledges that 'two peaks for the sulfoxide impurity with 2 unique relative retention times may be observed in the procedure' [2]. This is a direct consequence of the sulfoxide's existence as a mixture of diastereomers, which can separate under standard HPLC conditions . This behavior is not observed for other specified impurities like the cis-isomer or methylketone, which typically elute as single peaks [3]. The need for a monograph revision underscores the sulfoxide impurity's unique analytical challenge and its importance in ensuring method accuracy and reproducibility [4].

Pharmacopeial Standards HPLC Method Development Regulatory Science

Drug-Drug Interaction Liability of Montelukast Sulfoxide via CYP3A4 Inhibition

Montelukast sulfoxide has been shown to inhibit cytochrome P450 3A4 (CYP3A4) with an IC50 value of 9.33 µM in vitro [1]. This finding is significant because CYP3A4 is the enzyme primarily responsible for the metabolism of a vast array of drugs. While the parent drug Montelukast is also known to interact with CYP enzymes, the specific IC50 value for the sulfoxide metabolite provides a quantitative basis for assessing its contribution to potential drug-drug interactions (DDIs) [2]. In contrast, other metabolites, such as the sulfone derivatives of other drugs (e.g., triclabendazole sulfoxide, IC50 of 15.11 µM), exhibit different inhibitory potencies, highlighting that inhibition potential is compound-specific and not class-wide [3]. This data supports the need for a distinct reference standard for studies investigating CYP3A4-mediated DDIs involving montelukast.

Drug-Drug Interactions Enzyme Inhibition ADME

Physicochemical and Stability Profile Differentiating Montelukast Sulfoxide from the Parent Drug

Montelukast sulfoxide (CAS 1152185-58-4) is a chemically distinct entity from the parent drug Montelukast (CAS 158966-92-8), with a molecular weight of 602.2 g/mol and a calculated XLogP3-AA of 6.3, compared to the parent drug's molecular weight of 586.2 g/mol [1][2]. The introduction of the sulfoxide moiety increases molecular polarity, which influences its chromatographic retention and solubility properties [3]. Furthermore, as a specified degradation product, its formation is indicative of oxidative stress conditions, making it a critical marker in forced degradation studies [4]. While other impurities like the cis-isomer are formed primarily via photodegradation, the sulfoxide is a product of chemical oxidation, necessitating different control strategies .

Physicochemical Characterization Stability Studies Method Development

Definitive Application Scenarios for Montelukast Sulfoxide (CAS 1152185-58-4) Based on Quantitative Evidence


Regulatory-Compliant Impurity Profiling and Method Validation for ANDA Submissions

Given that Montelukast sulfoxide is the only impurity documented to exceed ICH qualification thresholds in commercial products, its use as a reference standard is mandatory for developing and validating stability-indicating HPLC methods intended for Abbreviated New Drug Applications (ANDAs) [1]. The USP monograph's proposed revision acknowledging two chromatographic peaks for this impurity further necessitates the use of a certified reference standard to ensure accurate identification and quantification, thereby avoiding method validation failures and regulatory delays [2].

In Vitro Drug-Drug Interaction and CYP3A4 Phenotyping Studies

Researchers conducting in vitro drug-drug interaction (DDI) studies should procure Montelukast sulfoxide to investigate CYP3A4 inhibition, as its IC50 value of 9.33 µM provides a quantitative benchmark for assessing interaction potential [3]. Its specific formation via CYP3A4 also makes it a valuable probe for enzyme activity studies, distinguishing it from other metabolites formed by CYP2C8, CYP2C9, or UGT1A3 [4].

Forced Degradation and Stability Studies to Establish Product Shelf-Life

As a primary oxidative degradation product, Montelukast sulfoxide serves as a critical marker in forced degradation (stress testing) studies designed to assess the stability of Montelukast drug substance and finished products [5]. Its formation under oxidative conditions (e.g., peroxide exposure) is a key indicator of product vulnerability, and its accurate quantification is essential for establishing shelf-life specifications and packaging recommendations [6].

Toxicological Risk Assessment and Impurity Qualification for Regulatory Dossiers

The established nonmutagenic but dose-dependently cytotoxic profile of Montelukast sulfoxide provides a data-driven basis for its qualification as an ordinary impurity per ICH guidelines [7]. This evidence is directly applicable when compiling the impurity safety section of regulatory dossiers, supporting a scientifically justified specification limit and reducing the need for additional toxicological studies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Montelukast sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.